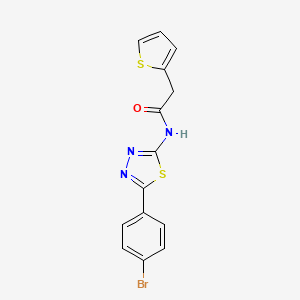
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide, also known as BTAA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. BTAA belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.
Mecanismo De Acción
The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is not fully understood, but several studies have suggested that it acts by inhibiting various enzymes and signaling pathways. For example, N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. In addition, N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide induces apoptosis, a process of programmed cell death, in cancer cells. N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has also been shown to inhibit cell proliferation and migration in cancer cells. In addition, N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been reported to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide in lab experiments is its low toxicity. N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to have low toxicity in vitro and in vivo studies, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide. One area of interest is the development of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide as a novel anticancer agent. Further studies are needed to determine the efficacy of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide in animal models and to investigate its potential for combination therapy with other anticancer drugs. Another area of interest is the development of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide as an antimicrobial agent. Studies are needed to determine the spectrum of activity of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide against different bacterial strains and to investigate its potential for use in the treatment of bacterial infections. Finally, further studies are needed to investigate the mechanism of action of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide and to identify its molecular targets.
Métodos De Síntesis
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiophenol with 4-bromoaniline to form 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. The intermediate product is then reacted with 2-bromoacetylthiophene to form the final product, N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide. The synthesis method of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been reported in several research articles, and it has been shown to be a simple and efficient process.
Aplicaciones Científicas De Investigación
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been studied extensively for its potential therapeutic properties. It has been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has also been reported to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS2/c15-10-5-3-9(4-6-10)13-17-18-14(21-13)16-12(19)8-11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARSYXNIIBJECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2827445.png)


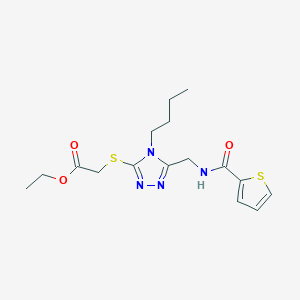

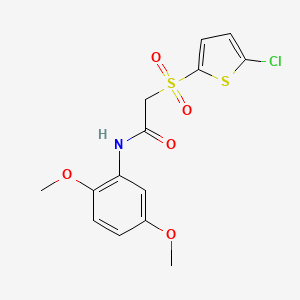
![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827459.png)
![8-(4-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2827461.png)

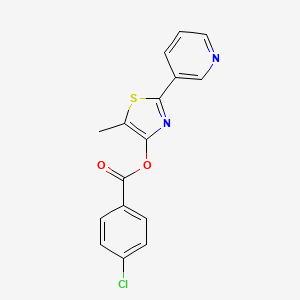
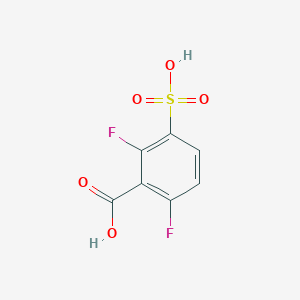
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2827465.png)
![1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2827466.png)
